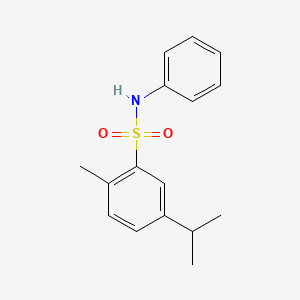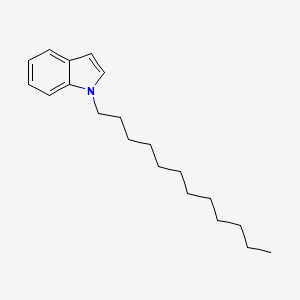![molecular formula C11H16O2 B14399666 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89858-92-4](/img/structure/B14399666.png)
6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a tert-butyl group and an oxabicyclo ring system
Méthodes De Préparation
The preparation of 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves several synthetic routes. One common method is the cycloaddition of suitable oxyallyls and furans . Another approach involves the desymmetrization and resolution procedures, stereoselective functionalizations, and double-chain elongations . These methods are designed to produce the compound in high yield and purity, making it suitable for further applications.
Analyse Des Réactions Chimiques
6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other similar compounds, such as:
8-oxabicyclo[3.2.1]oct-6-en-3-one: This compound lacks the tert-butyl group, making it less sterically hindered and potentially more reactive.
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a different ring system and functional groups, leading to different reactivity and applications.
tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: This compound contains an additional nitrogen atom, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of a tert-butyl group and an oxabicyclo ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89858-92-4 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
6-tert-butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-6-8-4-7(12)5-10(9)13-8/h6,8,10H,4-5H2,1-3H3 |
Clé InChI |
DFGXLJQCUYXYAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2CC(=O)CC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
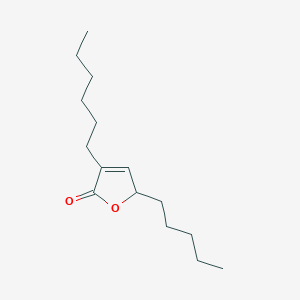
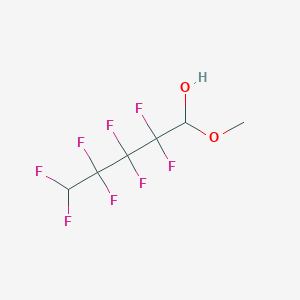
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
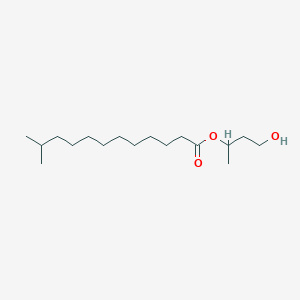

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
